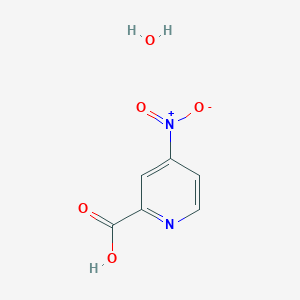

4-Nitro-2-pyridinecarboxylic acid hydrate

Description

Contextualization within Pyridinecarboxylic Acid Chemistry

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. These compounds are of immense importance in various fields, particularly in the development of pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring and the carboxylic acid group(s) can act as coordination sites for metal ions, making them excellent ligands in coordination chemistry.

4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303) belongs to this family, with the addition of a nitro group at the 4-position of the pyridine ring. This electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, thereby modulating its reactivity and potential applications.

Significance as a Precursor and Research Intermediate

The strategic placement of the carboxylic acid and nitro functional groups makes 4-Nitro-2-pyridinecarboxylic acid hydrate a valuable precursor and intermediate in multi-step organic syntheses. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for molecular elaboration.

Furthermore, the nitro group can be reduced to an amino group, opening up another avenue for chemical modification and the introduction of diverse functionalities. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, derivatives of pyridinecarboxylic acids are utilized in the synthesis of antihypertensive agents. nih.gov

Overview of Key Research Domains

The application of this compound as a research intermediate is primarily concentrated in two dynamic fields:

Medicinal Chemistry: The pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. The ability to introduce various substituents onto the pyridine ring via the carboxylic acid and nitro functionalities of this compound makes it a valuable tool for the synthesis of novel drug candidates. Aromatic nitro compounds play a significant role in the synthesis of drugs and pharmaceutically oriented molecules. mdpi.com

Materials Science: In the realm of materials science, this compound serves as a crucial building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, separation, and catalysis. MOFs functionalized with nitro groups have been analyzed for their preparation and applications in adsorption and catalysis. researchgate.net

The subsequent sections will delve deeper into the specific research findings and applications of this compound within these key domains.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitropyridine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4.H2O/c9-6(10)5-3-4(8(11)12)1-2-7-5;/h1-3H,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNOBMCALGAPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20853696 | |

| Record name | 4-Nitropyridine-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20853696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929257-73-8 | |

| Record name | 4-Nitropyridine-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20853696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro 2 Pyridinecarboxylic Acid Hydrate and Derivatives

Nitration Strategies for Pyridinecarboxylic Acid Scaffolds

Direct nitration of pyridinecarboxylic acid scaffolds is notoriously difficult and often results in low yields and a mixture of isomers. researchgate.netrsc.org The deactivating nature of both the ring nitrogen and the carboxyl group directs electrophilic attack away from the 2, 4, and 6 positions. Therefore, achieving substitution at the 4-position requires specialized strategies that overcome the inherent reactivity of the substrate.

Achieving regiocontrol in the nitration of 2-pyridinecarboxylic acid (picolinic acid) to obtain the 4-nitro isomer is not feasible through direct electrophilic aromatic substitution, which would preferentially yield 3- and 5-nitro isomers. rsc.org The most effective and widely adopted regioselective protocol involves modifying the electronic properties of the pyridine (B92270) ring through the formation of an N-oxide. umsl.edu

The N-Oxide Strategy proceeds as follows:

N-Oxidation: The nitrogen atom of picolinic acid is oxidized to form picolinic acid N-oxide. This transformation is crucial as the N-oxide group acts as an electron-donating group through resonance, thereby activating the pyridine ring towards electrophilic attack, particularly at the 4-position (para-position).

Nitration: The resulting picolinic acid N-oxide undergoes nitration, typically using a potent nitrating mixture such as sulfuric acid and fuming nitric acid. umsl.edu The strong activating and directing effect of the N-oxide group channels the nitronium ion (NO₂⁺) to the C4 carbon, yielding 4-nitropicolinic acid N-oxide with high regioselectivity. umsl.edu

Deoxygenation: The final step involves the reduction of the N-oxide back to the pyridine nitrogen to yield the target compound, 4-Nitro-2-pyridinecarboxylic acid.

This multi-step pathway circumvents the unfavorable electronics of the parent heterocycle for 4-position substitution. In contrast, other established nitration protocols for pyridines are unsuitable for this target. For instance, Bakke's procedure, which uses dinitrogen pentoxide followed by sodium bisulfite, yields 3-nitropyridines through a non-electrophilic researchgate.net sigmatropic shift mechanism. researchgate.netresearchgate.netrsc.org Similarly, nitration with nitric acid in trifluoroacetic anhydride (B1165640), as reported by Katritzky et al., also favors substitution at the 3-position. rsc.orgresearchgate.net

The optimization of reaction parameters is critical for maximizing the yield and purity of nitrated pyridine derivatives. Key variables include the choice of nitrating agent, solvent, temperature, and reaction time. For the targeted synthesis of 4-Nitro-2-pyridinecarboxylic acid via the N-oxide intermediate, harsh conditions involving fuming nitric acid and sulfuric acid are employed to ensure the reaction proceeds. umsl.edu

Alternative nitration systems have been optimized for different pyridine substrates, which can inform the general understanding of these reactions. For example, the use of dinitrogen pentoxide in organic solvents like dichloromethane (B109758) followed by a bisulfite quench at room temperature has been optimized for the synthesis of 3-nitropyridines. ntnu.no Another approach involves using nitric acid in trifluoroacetic anhydride at low temperatures (chilled in an ice bath), which has been shown to produce 3-nitropyridines in yields ranging from 10-83%, depending on the substrate. researchgate.netrsc.org Radical-based nitration has also been optimized using tert-Butyl nitrite (B80452) (TBN) and TEMPO in solvents like toluene (B28343) or THF at 70°C. acs.org

The following table summarizes various optimized conditions for the nitration of pyridine scaffolds, highlighting the diversity of approaches and their regiochemical outcomes.

| Nitration Protocol | Reagents | Conditions | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Oxide Strategy | H₂SO₄ / Fuming HNO₃ | Not specified | 4-Nitropyridine-N-Oxide derivative | Not specified | umsl.edu |

| Katritzky Nitration | HNO₃ / Trifluoroacetic Anhydride | Chilled (ice bath), 2 h | 3-Nitropyridine derivatives | 10-83% | researchgate.netrsc.org |

| Bakke Procedure | 1. D₂O₅ in CH₂Cl₂ or CH₃NO₂ 2. NaHSO₃ in MeOH/H₂O | Room Temperature | 3-Nitropyridine derivatives | Good for 4-substituted pyridines | ntnu.no |

| Radical Meta-Nitration | t-BuONO (TBN), TEMPO, Air | Toluene, 70°C, 24 h; then 6N HCl, 70°C, 36 h | meta-Nitropyridine derivatives | 70-87% | acs.org |

Catalytic Approaches in Synthesis

The development of catalytic methods for the synthesis of nitropyridines is highly desirable to improve efficiency, selectivity, and reduce the reliance on stoichiometric harsh reagents. Research in this area is focused on both homogeneous and heterogeneous systems, particularly for the key N-oxidation step that enables regioselective 4-nitration.

While direct catalytic nitration of pyridine rings remains a formidable challenge, homogeneous catalysis has been effectively applied to the crucial N-oxidation of the picolinic acid scaffold. Cerium(IV)-sandwiched polyoxometalates have been investigated as effective homogeneous catalysts for the oxidation of pyridines using hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net This approach facilitates the formation of the picolinic acid N-oxide intermediate under milder conditions than traditional methods. Although these systems can provide good results, they often face challenges related to catalyst recovery and reusability. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of sustainable chemistry.

Significant progress has been made in developing heterogeneous catalysts for pyridine N-oxidation. A nano-catalyst created by intercalating a Cerium(IV)-sandwiched polyoxometalate into tris(hydroxymethyl) aminomethane-modified layered double hydroxides (LDHs) has proven to be a highly effective and reusable heterogeneous catalyst. researchgate.net This system efficiently catalyzes the oxidation of pyridines with H₂O₂ in water, a green solvent, and can be recovered and reused multiple times without a significant loss of activity. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303) is essential for developing environmentally benign and sustainable manufacturing processes. This involves a focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key green approaches applicable to this synthesis include:

Use of Greener Reagents: Traditional nitration relies on a mixture of concentrated sulfuric and nitric acids, which are corrosive and generate significant acidic waste. The N-oxidation step can be made greener by using hydrogen peroxide as the oxidant, which has a benign byproduct (water), especially when paired with a recyclable heterogeneous catalyst. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher yields and cleaner reactions compared to conventional heating.

Benign Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Utilizing water as a solvent, as demonstrated in the heterogeneous catalytic N-oxidation of pyridines, is a significant improvement over volatile organic compounds. researchgate.net The development of solvent-free reaction conditions represents an ideal goal for green synthesis. rsc.org

By combining strategies such as catalytic N-oxidation in water followed by a more efficient nitration step, the synthesis of 4-Nitro-2-pyridinecarboxylic acid can be shifted towards a more sustainable and industrially viable process.

Solvent-Free and Sustainable Methodologies

The paradigm of green chemistry encourages the reduction or elimination of hazardous substances, with a significant focus on solvents, which constitute a large portion of the waste in chemical processes. nih.gov While specific solvent-free industrial syntheses for 4-Nitro-2-pyridinecarboxylic acid hydrate are not extensively documented, the principles of sustainable chemistry are being applied to the synthesis of related pyridine carboxylic acids.

One sustainable approach involves the use of biocatalysts or green catalysts. For instance, pyridine-2-carboxylic acid (P2CA) itself has been identified as a sustainable and efficient catalyst in multicomponent reactions for synthesizing various heterocyclic compounds. nih.govrsc.org These reactions often proceed under milder conditions and can utilize environmentally friendly solvents like water-ethanol mixtures, significantly reducing the ecological footprint of the synthesis. rsc.org Furthermore, the development of enzymatic synthesis routes for pyridine-based polyesters showcases the potential of biocatalysis in creating complex pyridine derivatives without the need for toxic metal catalysts. researchgate.net The synthesis of picolinic acids from catechols using enzymes like catechol 2,3-dioxygenase represents another bio-based approach that could be adapted for creating functionalized pyridine cores. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. nih.govrsc.org

Conventional syntheses of pyridine carboxylic acids, such as the oxidation of alkylpyridines with strong oxidizing agents like nitric acid, often suffer from poor atom economy and generate significant waste streams, including nitrogen oxides and large volumes of wastewater. google.comgoogle.com For example, the historic "mixed acid" route to nitrobenzene (B124822) has a low atom economy of 51% and produces large quantities of spent sulfuric acid. rsc.org

To improve this, modern strategies focus on catalytic processes. Catalytic hydrogenation, for instance, is a highly atom-economical method for reductions. jocpr.com Designing synthetic routes that maximize the incorporation of all starting materials into the product is paramount. rsc.org For the synthesis of 4-Nitro-2-pyridinecarboxylic acid, this would involve selecting nitration and oxidation methods that utilize catalysts instead of stoichiometric reagents, thereby minimizing the formation of by-products. rsc.org The E-factor, which quantifies the mass of waste produced per kilogram of product, is another metric used to assess the environmental impact of a process, with lower values indicating a greener synthesis. nih.gov

Below is a table illustrating the concept of atom economy for different reaction types relevant to organic synthesis.

| Reaction Type | General Scheme | Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None |

| Substitution | A + BC → AB + C | < 100% | C |

| Elimination | A → B + C | < 100% | C |

| Rearrangement | A → B | 100% | None |

Derivatization from this compound

The functional groups present in this compound—the carboxylic acid, the nitro group, and the pyridine ring—offer multiple avenues for derivatization to create a wide array of novel molecules.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle for various chemical transformations, primarily through nucleophilic acyl substitution. fiveable.me

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters. This is a fundamental transformation for modifying the compound's solubility and reactivity. fiveable.me

Amide Formation: Treatment with amines, often activated by coupling agents or by converting the carboxylic acid to a more reactive derivative like an acid chloride, produces amides. Acid chlorides can be synthesized using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.me

Polyester (B1180765) Synthesis: Polycondensation reactions with diols can be employed to synthesize novel polyesters containing the nitro-pyridine moiety, potentially leading to materials with unique thermal or crystallization properties. tandfonline.com

| Transformation | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (R-NH₂), Coupling Agent | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

| Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol |

Nitro Group Reductions and Modifications

The nitro group is readily reduced to various other nitrogen-containing functional groups, significantly altering the electronic properties of the pyridine ring. The reduction proceeds sequentially through nitroso and hydroxylamino intermediates to the final amine. nih.gov

Reduction to Amines: This is a common and crucial transformation. Several methods exist, allowing for selectivity based on the substrate's other functional groups. wikipedia.org

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. wikipedia.orgcommonorganicchemistry.com Raney Nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media provide mild and selective reduction of the nitro group. commonorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite, sodium sulfide (B99878) (Na₂S), and sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like Ni(OAc)₂ can also be used, offering alternatives for substrates that are sensitive to hydrogenation or acidic conditions. wikipedia.orgorientjchem.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to form hydroxylamines using reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org Treatment with metal hydrides can sometimes lead to the formation of azo compounds. wikipedia.org

The following table summarizes common reagents for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient; may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Useful for substrates with aryl halides. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Acidic Media | Mild and can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Acidic or Neutral Media | Mild and chemoselective. commonorganicchemistry.com |

| Na₂S or NaSH | Aqueous or Alcoholic Solution | Can selectively reduce one nitro group in dinitro compounds. commonorganicchemistry.com |

| NaBH₄ / Ni(OAc)₂ | Wet CH₃CN, Room Temp | Efficient for a variety of nitro compounds. orientjchem.org |

Pyridine Ring Substitutions

The pyridine ring in 4-Nitro-2-pyridinecarboxylic acid is highly electron-deficient. This is due to the electron-withdrawing nature of the ring nitrogen atom and the strongly deactivating nitro and carboxylic acid groups. gcwgandhinagar.compearson.com This electronic character dictates its reactivity.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. gcwgandhinagar.compearson.com In strongly acidic media required for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution extremely difficult. pearson.comrsc.org

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. Nucleophiles can displace leaving groups (if present) on the ring. While the parent compound lacks a suitable leaving group, derivatization could install one, opening pathways for SₙAr reactions.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of 4-nitro-2-pyridinecarboxylic acid is dictated by the interplay of its three functional components: the pyridine (B92270) ring, the electron-withdrawing nitro group, and the carboxylic acid group. These substituents significantly influence the electron density distribution within the molecule, thereby determining its behavior in chemical reactions.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is responsible for the basic properties of pyridines. researchgate.net This lone pair is readily available for protonation, and in acidic media, the pyridine nitrogen of 4-nitro-2-pyridinecarboxylic acid will exist predominantly in its protonated, pyridinium (B92312) form. researchgate.netwikipedia.org This protonation has a profound effect on the reactivity of the ring, as the resulting positive charge strongly deactivates the ring towards electrophilic attack. researchgate.netwikipedia.org

Beyond protonation, the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or sulfates to form quaternary pyridinium salts. researchgate.net However, the presence of the strongly electron-withdrawing nitro and carboxylic acid groups reduces the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netntnu.no This significantly reduces the electron density of the pyridine ring, a phenomenon that has two major consequences for the molecule's reactivity.

Firstly, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. ntnu.nomdma.ch Electrophilic attack is further disfavored by the fact that in the acidic conditions often required for such reactions, the pyridine nitrogen is protonated, adding a positive charge that repels incoming electrophiles. researchgate.netstackexchange.com

Secondly, and more importantly, the strong electron withdrawal by the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). ntnu.noresearchgate.net The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Nucleophilic attack is strongly favored at the positions ortho and para to the nitro group (positions 3 and 5, and the carbon bearing the carboxylic acid, position 2). stackexchange.com This makes the displacement of a suitable leaving group from these positions a feasible reaction pathway. For 4-nitro-2-pyridinecarboxylic acid, this enhanced electrophilicity makes the ring susceptible to attack by various nucleophiles.

The carboxylic acid group at the 2-position undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution and decarboxylation. nih.gov

Nucleophilic Acyl Substitution: In these reactions, the hydroxyl group of the carboxylic acid is replaced by another nucleophile. nih.govmasterorganicchemistry.com The direct attack of a nucleophile on the carboxylate is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, the carboxylic acid typically requires activation. stackexchange.com This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. stackexchange.com The resulting acyl chloride is a potent electrophile and readily reacts with a wide range of nucleophiles.

Decarboxylation: Pyridine-2-carboxylic acids, also known as picolinic acids, are known to undergo decarboxylation upon heating. stackexchange.comcdnsciencepub.com The mechanism for the decarboxylation of picolinic acid and its derivatives is proposed to proceed through a zwitterionic intermediate, often referred to as the Hammick mechanism. cdnsciencepub.comwikipedia.org In this pathway, the isoelectric species (zwitterion) decarboxylates to form a 2-pyridyl carbanion or, more accurately, an ylide intermediate, which is then protonated by a solvent molecule. stackexchange.comcdnsciencepub.com The presence of the nitrogen atom adjacent to the carboxyl group is crucial for this reaction, as it can stabilize the developing negative charge on the ring upon the loss of carbon dioxide. stackexchange.comcdnsciencepub.com The 4-nitro group, being strongly electron-withdrawing, is expected to influence the rate of this reaction. Studies on substituted picolinic acids have shown that a 5-nitro group can accelerate decarboxylation. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 4-nitro-2-pyridinecarboxylic acid hydrate (B1144303) are directly related to the mechanistic pathways described above. While specific kinetic data for this exact compound is limited, valuable insights can be drawn from studies on closely related molecules.

Decarboxylation: The decarboxylation of picolinic acids in aqueous solution has been shown to follow first-order kinetics. cdnsciencepub.com The rate of reaction is highly dependent on the pH of the solution. The reaction rate typically increases from low pH, reaches a maximum near the isoelectric point, and then decreases at higher pH. cdnsciencepub.com This pH-rate profile supports the mechanism where the zwitterionic form of the molecule is the most reactive species. cdnsciencepub.com The anion decarboxylates at a significantly slower rate than the isoelectric species. researchgate.netcdnsciencepub.com

The rate law for the decarboxylation can be expressed as: Rate = kobs[Total Picolinic Acid] where kobs is the observed first-order rate constant, which is a function of pH and the specific rate constants for the decarboxylation of the cationic, zwitterionic, and anionic forms of the acid.

| Reacting Species | Relative Decarboxylation Rate | Reference |

| Zwitterion | Highest | cdnsciencepub.com |

| Anion | Lower | researchgate.netcdnsciencepub.com |

| Cation | Generally low | cdnsciencepub.com |

Nucleophilic Aromatic Substitution: The rate of nucleophilic aromatic substitution reactions on activated aromatic rings, such as nitropyridines, typically follows second-order kinetics, being first order in the aromatic substrate and first order in the nucleophile. libretexts.orgnih.gov

The rate law is given by: Rate = k[Nitropyridine][Nucleophile]

The rate of these reactions is sensitive to the nature of the solvent, the nucleophile, and any leaving group that may be present on the ring. nih.gov

Detailed activation energy and transition state analyses for 4-nitro-2-pyridinecarboxylic acid are not extensively reported. However, general principles can be applied based on its structure and the mechanisms of its key reactions.

Decarboxylation: The transition state for the decarboxylation of picolinic acids via the ylide mechanism involves the breaking of the C-C bond between the carboxyl group and the pyridine ring. The stability of this transition state is a key factor determining the activation energy. Electron-withdrawing groups, such as the nitro group, can stabilize the developing negative charge on the pyridine ring in the transition state, thereby lowering the activation energy and increasing the reaction rate. cdnsciencepub.com This is consistent with the observation that 5-nitro-picolinic acid decarboxylates faster than picolinic acid itself. cdnsciencepub.com The transition state is likely to be highly polar, involving charge separation as the CO₂ molecule departs.

Nucleophilic Aromatic Substitution: The transition state for an SNAr reaction involves the formation of a high-energy, negatively charged Meisenheimer complex. libretexts.org The activation energy for the reaction is largely determined by the stability of this intermediate. For 4-nitro-2-pyridinecarboxylic acid, the nitro group plays a crucial role in stabilizing this transition state through resonance, which significantly lowers the activation energy compared to an unsubstituted pyridine ring. The geometry of the transition state involves a change in hybridization of the carbon atom being attacked from sp² to sp³. libretexts.org

Linear free-energy relationships, such as the Brønsted equation, are often used to analyze the transition states of nucleophilic substitution reactions by correlating the reaction rate with the basicity of the nucleophile. nih.govlibretexts.org Such analyses can provide insights into the degree of bond formation in the transition state.

Equilibrium Studies and Product Distribution

Currently, there is a lack of published research specifically detailing equilibrium studies and product distribution for reactions involving 4-Nitro-2-pyridinecarboxylic acid hydrate. Such studies would be crucial in understanding the thermodynamic and kinetic parameters that govern its reactivity. For instance, investigations into the acid-base equilibria would provide insights into the pKa values of the carboxylic acid and the protonated pyridine nitrogen, which are fundamental to predicting its behavior in different reaction media.

Furthermore, detailed product distribution analyses under various reaction conditions (e.g., temperature, solvent, catalyst) are necessary to map out the reactivity of this compound. This would involve the identification and quantification of all products formed in a given reaction, allowing for the determination of reaction selectivity and the elucidation of competing reaction pathways. The absence of such data in the scientific literature prevents a thorough discussion on this topic.

Role as a Building Block and Reactive Intermediate in Complex Organic Synthesis

While nitro-substituted pyridines and pyridine carboxylic acids are valuable building blocks in organic synthesis, the specific applications of this compound in complex synthetic strategies are not well-documented. Its potential as a reactive intermediate is also an area that requires further investigation.

Cycloaddition Reactions

There is no specific information available in the scientific literature regarding the participation of this compound in cycloaddition reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, could theoretically allow it to act as a dienophile or a heterodienophile in Diels-Alder reactions. However, the influence of the carboxylic acid group and the hydrate form on this reactivity has not been experimentally explored. Similarly, its potential role in 1,3-dipolar cycloadditions is yet to be investigated.

Condensation and Coupling Reactions

Detailed studies on the involvement of this compound in specific condensation and coupling reactions are not available. The carboxylic acid functionality suggests that it could participate in esterification and amidation reactions. Furthermore, the pyridine ring could potentially undergo various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are common for pyridine derivatives. Decarboxylation of the acid could also lead to a reactive intermediate for subsequent coupling. However, without experimental evidence, the feasibility, scope, and limitations of these reactions for this specific compound remain unknown.

Formation of Nitrogen-Containing Heterocycles

The use of this compound as a precursor for the synthesis of more complex, fused, or substituted nitrogen-containing heterocycles has not been specifically reported. While its functional groups suggest potential for intramolecular cyclization or for serving as a scaffold in multicomponent reactions to build new heterocyclic systems, dedicated research in this area is absent from the available literature.

Coordination Chemistry and Metal Complexation of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Ligand Design and Coordination Modes

4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitropicolinic acid, is a derivative of pyridine-2-carboxylic acid (picolinic acid). Its structure, featuring a carboxylic acid group at the 2-position and a nitro group at the 4-position, provides specific functionalities for metal ion coordination.

The spatial arrangement of the pyridine (B92270) nitrogen atom and the adjacent carboxylic acid group strongly predisposes 4-Nitro-2-pyridinecarboxylic acid to act as a bidentate chelating agent. Upon deprotonation of the carboxylic acid, the ligand can form a stable five-membered ring with a metal ion by coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. This N,O-bidentate chelation is the most common coordination mode for picolinic acid and its derivatives. sjctni.edu

The presence of the electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen atom. This electronic effect could influence the strength of the metal-nitrogen bond compared to the unsubstituted picolinic acid.

While bidentate chelation is dominant, other coordination modes are theoretically possible, though less common:

Monodentate Coordination: The ligand could coordinate solely through a carboxylate oxygen or, less likely, the pyridine nitrogen.

Bridging Ligand: The carboxylate group could bridge two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The formation of a five-membered chelate ring upon bidentate coordination leads to a significant thermodynamic stabilization known as the chelate effect. This results in metal complexes that are considerably more stable than those formed with analogous monodentate ligands.

Table 1: Cumulative Stability Constants (log β) for Picolinic Acid Complexes with Various Metal Ions (Note: Data is for the analogous compound Picolinic Acid and serves as a comparative reference.)

| Metal Ion | log β₁ | log β₂ | log β₃ |

| Cu(II) | 7.5 | 13.7 | 18.2 |

| Ni(II) | 6.5 | 12.1 | 16.5 |

| Zn(II) | 5.6 | 10.4 | 14.1 |

| Co(II) | 5.8 | 10.6 | 14.4 |

| Fe(II) | 5.2 | 9.5 | - |

| Mn(II) | 4.0 | 7.1 | - |

| Fe(III) | 9.0 | 16.5 | 22.1 |

Data compiled from various sources for illustrative purposes. Conditions may vary.

Coordinated Water (Aqua Ligand): Water molecules can act as ligands, directly bonding to the metal center. quora.com In this case, the formula of the complex would include the water molecule within the coordination sphere, for example, [M(L)x(H2O)y], where L is the deprotonated 4-nitro-2-pyridinecarboxylate ligand.

Lattice Water (Water of Crystallization): Water molecules can be incorporated into the crystal lattice without being directly bonded to the metal ion. quora.com These lattice waters contribute to the stability of the crystal structure through hydrogen bonding with the ligand, coordinated water molecules, or counter-ions. rsc.orgpsu.edumdpi.com

The presence and role of the hydrate (B1144303) moiety can significantly affect the crystal packing, solubility, and sometimes even the magnetic or electronic properties of the complex. rsc.org

Synthesis and Characterization of Metal Complexes

While specific reports detailing the synthesis of metal complexes with 4-Nitro-2-pyridinecarboxylic acid are scarce, general synthetic routes can be inferred from the chemistry of similar ligands. sjctni.edu Typically, a reaction between the ligand and a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like water or ethanol (B145695) would be employed. ajol.inforesearchgate.net The resulting complexes can be isolated as crystalline solids upon slow evaporation or cooling.

Transition metals are well-known for forming stable complexes with N,O-donor ligands like picolinic acid. ajol.info It is expected that 4-Nitro-2-pyridinecarboxylic acid would form complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). The coordination geometry would depend on the metal ion and the stoichiometry of the reaction, with octahedral and square planar geometries being common. sjctni.edu

Table 2: Expected Coordination Characteristics of Potential Transition Metal Complexes (Note: This table is illustrative and based on the known behavior of analogous ligands.)

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Geometry | Potential Role of Water |

| Cu(II) | 1:1 or 1:2 | Distorted Octahedral, Square Planar | Coordinated or Lattice |

| Ni(II) | 1:2 | Octahedral | Coordinated or Lattice |

| Co(II) | 1:2 | Octahedral | Coordinated or Lattice |

| Zn(II) | 1:2 | Octahedral, Tetrahedral | Coordinated or Lattice |

| Fe(III) | 1:2 or 1:3 | Octahedral | Coordinated or Lattice |

Main group metals, particularly alkali metals, alkaline earth metals, and p-block elements like aluminum, can also form complexes with pyridinecarboxylic acids. The interactions are often more electrostatic in nature compared to transition metals. The coordination modes can be more varied, with the ligand potentially acting as a bridging unit to form polymeric structures. The hydrate water molecules often play a significant role in satisfying the coordination sphere of the metal and in forming extensive hydrogen-bonding networks that stabilize the crystal structure.

Table 3: Expected Coordination Characteristics of Potential Main Group Metal Complexes (Note: This table is illustrative and based on the known behavior of analogous ligands.)

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Structural Feature | Potential Role of Water |

| Na(I) | 1:1 | Polymeric chain | Coordinated and Lattice |

| Mg(II) | 1:2 | Mononuclear or Polymeric | Coordinated and Lattice |

| Ca(II) | 1:2 | Polymeric | Coordinated and Lattice |

| Al(III) | 1:3 | Mononuclear Octahedral | Lattice |

Research Findings on 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Coordination Chemistry Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of this compound, particularly concerning its complexation with lanthanide and actinide elements. Despite extensive searches, no specific research articles or structural data detailing the synthesis, electronic properties, or advanced structural analysis of coordination compounds involving this specific ligand could be identified.

The field of coordination chemistry extensively investigates how organic ligands bind to metal ions, forming complexes with unique structural and electronic properties. Pyridine carboxylic acids and their derivatives are a well-studied class of ligands due to their versatile coordination modes. However, the specific isomer, this compound, appears to be a largely unexplored building block in the synthesis of coordination compounds, especially with f-block elements.

Consequently, information required to detail the following aspects of its coordination chemistry is not available in the public domain:

Lanthanide and Actinide Coordination Compounds: There are no published studies on the synthesis or characterization of lanthanide or actinide complexes with this compound.

Electronic Structure and Redox Properties: Without synthesized complexes, there is no experimental or theoretical data on ligand-to-metal charge transfer phenomena or any potential redox-switchable coordination features.

Advanced Structural Elucidation: No single-crystal X-ray diffraction data exists for coordination compounds of this ligand, which is essential for determining precise coordination geometries. Similarly, spectroscopic signatures that would define the metal-ligand interactions are undocumented.

While research exists for other isomers of nitro-substituted pyridine carboxylic acids and for various pyridine dicarboxylic acids in complex with a range of metals, this information cannot be extrapolated to accurately describe the behavior of the specific compound of interest. The unique positioning of the nitro and carboxylic acid groups on the pyridine ring would significantly influence its electronic properties and steric factors, leading to distinct coordination behavior.

The absence of foundational research on the coordination of this compound with any metal ion, let alone the f-block elements, prevents a scientifically accurate discussion on the topics outlined. Further experimental research is necessary to synthesize and characterize these potential coordination compounds before a detailed analysis of their properties can be undertaken.

Supramolecular Chemistry and Crystal Engineering with 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are expected to be the dominant forces in the crystal packing of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303), creating a complex three-dimensional network. The molecule contains multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Carboxyl-Water Interactions in Hydrate Formation

The presence of a water molecule of hydration is a direct result of strong hydrogen bonding. The carboxylic acid group is a primary site for these interactions. It is anticipated that the carboxylic acid's hydroxyl group (–OH) would act as a hydrogen bond donor to the oxygen atom of the water molecule. Concurrently, the carbonyl oxygen (C=O) of the carboxylic acid would act as a hydrogen bond acceptor from the water molecule's hydrogen atoms. nih.govnih.gov This interplay creates a robust connection, integrating the water molecule directly into the primary structure. In many hydrated carboxylic acids, water molecules act as bridges, linking adjacent acid molecules through a network of hydrogen bonds, which can lead to the formation of tapes, sheets, or more complex architectures. researchgate.net

Pyridine (B92270) Nitrogen as a Hydrogen Bond Acceptor

The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, often stronger than a carbonyl oxygen. rsc.org In the crystal structure of 4-Nitro-2-pyridinecarboxylic acid hydrate, this nitrogen atom is expected to be a primary acceptor site. A strong hydrogen bond is anticipated between the water molecule (acting as a donor) and the pyridine nitrogen. This O–H···N interaction is a well-established and reliable supramolecular synthon in crystal engineering, often playing a directive role in the assembly of molecules containing both pyridine and carboxylic acid functionalities. rsc.orgbldpharm.com

Aromatic Stacking Interactions (π-π, C-H...π, lone pair-π)

Beyond hydrogen bonding, non-covalent interactions involving the aromatic π-system are critical in defining the crystal's architecture.

Intermolecular Aromatic Ring Interactions

Aromatic stacking, or π-π interactions, between adjacent pyridine rings are expected to contribute significantly to the crystal's cohesive energy. researchgate.net Due to the electronic nature of the pyridine ring, which is modified by an electron-withdrawing nitro group and a carboxylic acid group, these interactions are likely to adopt an offset or parallel-displaced geometry rather than a face-to-face arrangement. This geometry helps to minimize electrostatic repulsion. The typical distances for such interactions are between 3.3 and 3.8 Å between the centroids of the aromatic rings. researchgate.net

Other, weaker interactions also play a role. C-H···π interactions , where a hydrogen atom from one molecule interacts with the electron cloud of an adjacent aromatic ring, are likely present. Furthermore, lone pair-π interactions could occur, where the lone pair of electrons on an oxygen atom of a nitro or carboxyl group interacts with the π-system of a neighboring ring. nih.gov The nitrogen atom of the nitro group itself can also engage in so-called π-hole interactions , acting as an electrophilic region that interacts favorably with electron-rich lone pairs. nih.govnih.gov

Co-crystallization and Molecular Recognition Phenomena

The ability of this compound to participate in co-crystallization is rooted in its capacity to form reliable supramolecular synthons, particularly the well-established carboxylic acid-pyridine heterodimer. researchgate.net This interaction, along with other non-covalent forces, drives the formation of multi-component crystals with diverse chemical and physical properties.

Design and Synthesis of Co-crystals

The design of co-crystals involving this compound is guided by the principles of crystal engineering, which leverage an understanding of intermolecular interactions to predict and control the assembly of molecules in a crystal lattice. The primary design strategy involves the selection of co-formers with functional groups complementary to those of the target molecule.

Key Supramolecular Synthons:

Carboxylic Acid-Pyridine Heterosynthon: This is the most anticipated and robust synthon, formed between the carboxylic acid group of 4-Nitro-2-pyridinecarboxylic acid and a pyridine nitrogen on a co-former. researchgate.net

Hydrogen Bonding with the Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with suitable donor groups on the co-former.

π-π Stacking: The electron-deficient nature of the nitro-substituted pyridine ring allows for favorable π-π stacking interactions with electron-rich aromatic co-formers.

Common Synthesis Methods:

The synthesis of co-crystals of this compound can be achieved through various established methods:

| Method | Description |

| Solution Evaporation | Stoichiometric amounts of the acid and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals. |

| Grinding | The solid reactants are ground together, either neat (dry grinding) or with the addition of a small amount of a liquid (liquid-assisted grinding), to induce co-crystal formation. |

| Slurry Crystallization | A suspension of the reactants is stirred in a solvent in which they have limited solubility. Over time, the more stable co-crystal phase crystallizes from the solution. |

While specific co-crystals of this compound are not extensively documented in publicly available literature, the principles of co-crystal design strongly suggest its potential to form stable co-crystals with a variety of co-formers, including other pyridine derivatives, amides, and aromatic compounds.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org The formation of such complexes is driven by non-covalent interactions and is highly dependent on the size, shape, and chemical complementarity of the host and guest.

In the context of this compound, its potential role in host-guest chemistry could manifest in two ways:

As a Guest: The molecule could be encapsulated within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The hydrophobic pyridine ring and the polar substituents would influence its binding within the host's cavity.

As a Component of a Host Framework: Through self-assembly, molecules of this compound could form a crystalline lattice with voids or channels capable of accommodating smaller guest molecules (solvents or other small organic molecules). This would lead to the formation of inclusion compounds or clathrates. wikipedia.org

Detailed research on specific host-guest systems involving this compound is scarce. However, the structural features of the molecule suggest that the formation of inclusion compounds, particularly with solvent molecules, is a plausible scenario during its crystallization.

Crystallographic Engineering of Self-Assembled Systems

Crystal engineering aims to design and synthesize functional solid-state structures based on an understanding of intermolecular interactions. The predictable nature of certain interactions, like the carboxylic acid-pyridine synthon, makes molecules like this compound valuable tools in this field.

Rational Design of Supramolecular Structures

The rational design of supramolecular structures using this compound as a building block relies on a hierarchical approach to intermolecular interactions. The strongest and most directional interactions will typically dictate the primary assembly of the molecules, which is then modified by weaker forces.

Hierarchy of Interactions:

Strong Hydrogen Bonds: The O-H···N hydrogen bond of the carboxylic acid-pyridine synthon is expected to be the primary organizing force in co-crystals.

Weaker Hydrogen Bonds: C-H···O interactions involving the pyridine ring and the nitro or carboxylic acid groups can play a significant role in reinforcing the supramolecular structure.

π-π Stacking: These interactions will influence the packing of the aromatic rings, leading to the formation of columnar or layered structures.

By carefully selecting co-formers with specific functionalities, it is, in principle, possible to guide the self-assembly process to yield desired supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

Factors Influencing Molecular Assembly

The final crystalline structure of this compound and its co-crystals is a result of a delicate balance of various factors. Understanding and controlling these factors are crucial for successful crystal engineering.

Key Influencing Factors:

| Factor | Influence on Molecular Assembly |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are formed. The solvent can also be incorporated into the crystal structure as a guest molecule. |

| Stoichiometry | The molar ratio of the components in a co-crystallization experiment can determine the stoichiometry of the resulting co-crystal and can also lead to the formation of different polymorphic forms. |

| Temperature and Pressure | These thermodynamic parameters can affect the stability of different crystalline phases and can be used to control the outcome of a crystallization experiment. |

| Presence of Functional Groups | The electronic nature and position of substituents on both the pyridine carboxylic acid and the co-former can significantly alter the strength and directionality of intermolecular interactions, leading to different packing arrangements. For instance, the presence of the electron-withdrawing nitro group in 4-Nitro-2-pyridinecarboxylic acid can enhance the acidity of the carboxylic proton and influence the geometry of hydrogen bonds. rsc.org |

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating 4 Nitro 2 Pyridinecarboxylic Acid Derivatives

Design and Synthesis of MOFs with Pyridinecarboxylic Acid Linkers

The synthesis of MOFs is a process of self-assembly where metal ions or clusters (nodes) are connected by organic ligands (linkers) to form extended crystalline networks. The choice of synthetic method is crucial as it can dictate the resulting topology, crystallinity, and phase purity of the final product.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs, including those derived from functionalized pyridinecarboxylic acids. researchgate.netumt.edu.my These methods involve heating the constituent metal salts and organic linkers in a sealed vessel, typically a Teflon-lined stainless steel autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal). mdpi.com The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF structure. cmu.edu

The specific reaction conditions—such as temperature, reaction time, solvent system, and the presence of modulators—can significantly influence the final structure. For instance, in the solvothermal synthesis of three different MOFs using a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, variations in the metal source (Cd(II) vs. Ni(II)) and other reagents led to frameworks with entirely different topologies. nih.gov

The following table details the solvothermal conditions used to synthesize three distinct MOFs using a nitro-functionalized pyridylbenzoic acid ligand, highlighting the sensitivity of the final structure to the synthetic parameters.

| MOF ID | Metal Salt | Ligand (HL) | Solvent(s) | Temperature (°C) | Resulting Topology |

| MOF (1) | Cd(NO₃)₂·4H₂O | 3-nitro-4-(pyridin-4-yl)benzoic acid | DMF, CH₃OH | 120 | dia |

| MOF (2) | Cd(CH₃COO)₂·2H₂O | 3-nitro-4-(pyridin-4-yl)benzoic acid | DMA, H₂O | 120 | pcu |

| MOF (3) | Ni(NO₃)₂·6H₂O | 3-nitro-4-(pyridin-4-yl)benzoic acid | DMA, H₂O | 120 | sql |

| Data sourced from research on MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov |

Template-Assisted Synthesis of Porous Materials

Template-assisted synthesis is a sophisticated strategy used to direct the formation of MOFs with specific morphologies or pore structures that may be inaccessible through conventional spontaneous crystallization. researchgate.net This method utilizes a pre-formed structure or molecule (a template) to guide the assembly of the metal ions and organic linkers. rsc.org Templates can range from surfactants and ionic liquids to complex anionic metal clusters. nih.gov

For pyridinecarboxylic acid-based MOFs, templates can be employed to control structural outcomes. For example, various amino- or pyridine-alcohol molecules have been used as templates in reactions involving pyridine-3,5-dicarboxylic acid, leading to a diversity of framework structures. rsc.org In another example, an anionic iodocuprate cluster served as a template to direct the formation of a 3D cationic cobalt MOF. nih.gov While specific examples using 4-Nitro-2-pyridinecarboxylic acid are not prominent, the principle remains applicable. The use of a template could potentially guide the assembly of this specific linker and metal ions to form non-interpenetrated frameworks or to stabilize structures with larger, more accessible pores.

Topological Analysis of MOF Structures

Topological analysis simplifies complex MOF structures into underlying nets composed of nodes (the metal centers or clusters) and linkers (the organic ligands). whiterose.ac.ukrsc.org This approach provides profound insight into the connectivity and architecture of the framework, enabling classification and a deeper understanding of its structure-property relationships.

Nodal and Linker Connectivity in Frameworks

The final topology of a MOF is determined by the coordination geometry of the metal node and the connectivity of the organic linker. The 4-Nitro-2-pyridinecarboxylic acid ligand can coordinate to metal centers through both its carboxylate group and the nitrogen atom of the pyridine (B92270) ring, acting as a versatile linker.

Research using the analogous 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) ligand demonstrates how different synthetic conditions can produce varied nodal structures and connectivities, resulting in topologically distinct frameworks. nih.gov

MOF (1): The Cd(II) atom acts as a 4-connected node with a distorted pentagonal bipyramidal geometry. These nodes are interconnected by the ligands to form a fourfold interpenetrating three-dimensional (3D) framework with a dia (diamondoid) topology. nih.gov

MOF (2): Two distinct Cd(II) ions are connected by three carboxylate groups to form a binuclear [Cd₂(COO)₃] cluster. This cluster functions as a 6-connected node, which is further linked to produce a non-interpenetrating 3D framework with a pcu (primitive cubic) topology. nih.gov

MOF (3): The Ni(II) ion, with an elongated octahedral geometry, acts as a 4-connected node. These nodes are linked by the ligands to generate a two-dimensional (2D) network with a sql (square lattice) topology. nih.gov

The following table summarizes the key topological features of these three frameworks.

| MOF ID | Metal Node | Node Connectivity | Linker | Topology | Dimensionality |

| MOF (1) | Cd(II) ion | 4-connected | 3-nitro-4-(pyridin-4-yl)benzoate | dia | 3D (interpenetrated) |

| MOF (2) | [Cd₂(COO)₃] cluster | 6-connected | 3-nitro-4-(pyridin-4-yl)benzoate | pcu | 3D |

| MOF (3) | Ni(II) ion | 4-connected | 3-nitro-4-(pyridin-4-yl)benzoate | sql | 2D |

| Data sourced from research on MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov |

Porosity and Channel Characteristics

The arrangement of nodes and linkers defines the porosity and channel system within a MOF, which are critical for applications like gas storage and separation. Porosity is typically characterized by pore size (microporous <2 nm, mesoporous 2-50 nm, macroporous >50 nm) and total pore volume. mdpi.com

Functionalization and Post-Synthetic Modification of MOFs

While MOFs can be functionalized by using pre-designed linkers like 4-Nitro-2-pyridinecarboxylic acid (a direct synthesis approach), another powerful strategy is post-synthetic modification (PSM). rsc.org PSM involves the chemical transformation of a pre-existing MOF, allowing for the introduction of new functional groups without altering the underlying framework. researchgate.net

The nitro group is an excellent candidate for both imparting inherent functionality and serving as a reactive handle for PSM. researchgate.net

Inherent Functionality: The electron-withdrawing nature of the -NO₂ group enhances the Lewis acidity of the MOF framework. This can be highly advantageous for catalysis, particularly in reactions that rely on Lewis acid sites. researchgate.net The polarity of the nitro group is also key to the selective adsorption of polar gases like CO₂. researchgate.net

Post-Synthetic Modification: The nitro group itself can be chemically modified. A common and powerful PSM reaction is the reduction of the nitro group to an amino group (-NH₂). This transformation would convert an acidic, electron-deficient framework into a basic, electron-rich one, fundamentally changing its chemical properties. The resulting amino-functionalized MOF could then be used for base catalysis or as a platform for further modifications, such as Schiff base reactions. researchgate.net This ability to alter the chemical nature of the pore environment while maintaining the parent topology is a cornerstone of the PSM approach. rsc.org

Absence of Scientific Literature on "4-Nitro-2-pyridinecarboxylic acid hydrate" in Metal-Organic Frameworks

Despite a comprehensive search of available scientific databases and literature, there is currently no published research detailing the use of "this compound" as a ligand in the synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the specific topics outlined in the user's request, which include:

Stability and Robustness of MOF Structures:There are no studies that have investigated the stability and robustness of MOFs constructed with 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303).

While the broader field of MOF research is extensive and includes studies on ligands with similar functional groups (such as nitro groups or pyridine-dicarboxylates), the strict requirement to focus solely on "this compound" cannot be met due to the lack of specific research on this compound within the context of MOF chemistry.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not feasible at this time.

Theoretical and Computational Chemistry Studies of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the behavior of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303). Methods like DFT, particularly with the B3LYP functional, have been effectively used to investigate related compounds, providing a reliable framework for analyzing this molecule. academicjournals.org Such calculations can elucidate the molecule's geometry, the distribution of its electrons, and its chemical reactivity.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 4-Nitro-2-pyridinecarboxylic acid, the presence of the carboxylic acid and nitro groups on the pyridine (B92270) ring introduces specific conformational possibilities. The orientation of the carboxylic acid group relative to the pyridine ring and the nitro group is of particular interest.

In the hydrated form, the water molecule introduces further complexity, with its position and orientation relative to the main molecule being determined by hydrogen bonding interactions. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, the electron-withdrawing nature of the nitro group can influence the geometry of the pyridine ring and the adjacent carboxylic acid group.

| Parameter | Description | Theoretical Insight |

|---|---|---|

| Bond Lengths | Distances between bonded atoms. | DFT calculations can predict the C-C, C-N, C=O, and N-O bond lengths. The strong electron-withdrawing effect of the nitro group is expected to shorten the C-N bond of the pyridine ring and influence the bond lengths within the carboxylic acid group. |

| Bond Angles | Angles between adjacent bonds. | The geometry around the sp² hybridized carbons and nitrogen of the pyridine ring would be approximately 120°. The presence of the bulky nitro and carboxylic acid groups may cause slight distortions from ideal geometry. |

| Dihedral Angles | Torsional angles describing the conformation of the molecule. | The orientation of the carboxylic acid and nitro groups relative to the pyridine ring is a key conformational feature. The planarity of the system and the orientation of the water molecule in the hydrate can be determined. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 4-Nitro-2-pyridinecarboxylic acid, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. academicjournals.org The HOMO, on the other hand, is likely to be distributed over the pyridine ring and the carboxylic acid group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Computational studies on 4-nitropicolinic acid have shown that both the HOMO and LUMO are stabilized (lowered in energy) compared to the unsubstituted picolinic acid, a direct consequence of the nitro group's electronic effect. academicjournals.org

| Orbital | Energy (Calculated) | Description and Implication for Reactivity |

|---|---|---|

| HOMO | Calculations on the related 4-nitropicolinic acid show a stabilized HOMO energy. academicjournals.org | The HOMO is the highest energy orbital containing electrons and is involved in nucleophilic reactions. Its energy level indicates the ease of electron donation. |

| LUMO | Calculations on the related 4-nitropicolinic acid show a significantly stabilized LUMO energy. academicjournals.org | The LUMO is the lowest energy orbital without electrons and is involved in electrophilic reactions. A lower LUMO energy suggests a higher propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is indicative of higher chemical reactivity and lower kinetic stability. The nitro group tends to decrease the HOMO-LUMO gap. |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

While electronic structure calculations provide information about the molecule as a whole, QTAIM and NCI analysis offer a more nuanced view of the bonding and interactions within and between molecules. These methods are particularly useful for characterizing the hydrogen bonds and other non-covalent interactions that are critical in the hydrated crystal structure of 4-Nitro-2-pyridinecarboxylic acid.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. By locating bond critical points (BCPs) in the electron density, one can characterize the strength and nature of both covalent and non-covalent bonds. For the hydrogen bonds between the 4-Nitro-2-pyridinecarboxylic acid molecule and the water molecule, QTAIM can provide quantitative measures of their strength.

NCI analysis is a complementary method that visualizes non-covalent interactions in real space. It is based on the electron density and its derivatives and can distinguish between attractive (like hydrogen bonds) and repulsive interactions. In the context of the hydrated crystal, NCI plots would reveal the regions of hydrogen bonding between the water molecule and the carboxylic acid and/or nitro groups, as well as potential weaker van der Waals interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This allows for a quantitative analysis of donor-acceptor interactions, which are indicative of electron delocalization.

Spectroscopic Property Predictions from Computational Models

Computational models, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational structure of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. The process typically involves optimizing the molecular geometry to find a stable energy minimum, followed by frequency calculations which determine the energies of the normal modes of vibration.

Theoretical calculations for 4-Nitro-2-pyridinecarboxylic acid would reveal characteristic vibrational modes. For instance, the stretching vibrations of the carboxylic acid group (C=O and O-H), the symmetric and asymmetric stretches of the nitro group (NO₂), and various pyridine ring vibrations can be assigned. Comparing calculated frequencies with experimental data, often after applying a scaling factor to the computed values to account for anharmonicity and basis set limitations, allows for a detailed assignment of the experimental spectrum.

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Pyridine Carboxylic Acid (Note: This table is illustrative as specific computational data for 4-Nitro-2-pyridinecarboxylic acid hydrate is not readily available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3450 | 3200-3500 (broad) |

| C-H stretch (Aromatic) | 3050 | 3000-3100 |

| C=O stretch (Carboxylic Acid) | 1720 | 1700-1750 |

| NO₂ asymmetric stretch | 1550 | 1530-1560 |

| Pyridine ring stretch | 1600 | 1580-1610 |

| NO₂ symmetric stretch | 1345 | 1340-1360 |

| C-O stretch (Carboxylic Acid) | 1250 | 1210-1320 |

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. acs.orgrsc.org These calculations provide theoretical predictions of the ¹H and ¹³C chemical shifts for 4-Nitro-2-pyridinecarboxylic acid.

The predicted chemical shifts are influenced by the electron density around each nucleus. The presence of the electron-withdrawing nitro group and the carboxylic acid group would significantly affect the chemical shifts of the pyridine ring protons and carbons. Theoretical predictions can help in the unambiguous assignment of signals in the experimental NMR spectrum, especially for complex spin systems.

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 4-Nitropyridine (B72724) Derivative (Note: This table is for illustrative purposes to show the utility of GIAO calculations. Specific data for the target compound is not available.)

| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 (ipso-COOH) | 165.2 | 164.8 |

| C3 | 124.5 | 123.9 |

| C4 (ipso-NO₂) | 150.1 | 151.0 |

| C5 | 120.8 | 120.5 |

| C6 | 148.9 | 149.3 |

| COOH | 168.0 | 167.5 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). amazonaws.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For 4-Nitro-2-pyridinecarboxylic acid, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions are typically of π → π* and n → π* character. The nitro group, being a strong chromophore, is expected to significantly influence the UV-Vis spectrum, likely causing a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine carboxylic acid.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Nitroaromatic Compound (Note: This table is illustrative. Specific computational data for this compound is not available in the cited literature.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 340 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.12 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 250 | 0.45 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamics and interactions of this compound at an atomistic level.

In an aqueous environment, water molecules arrange themselves around the solute to form hydration shells. MD simulations can be used to study the structure and dynamics of these water molecules around 4-Nitro-2-pyridinecarboxylic acid. The polar nature of the carboxylic acid and nitro groups, as well as the pyridine nitrogen, would lead to strong hydrogen bonding interactions with the surrounding water molecules.

Simulations can provide information on the number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the solute. This information is crucial for understanding the solubility and reactivity of the compound in aqueous media.

The 4-Nitro-2-pyridinecarboxylic acid molecule may exhibit different conformations, particularly related to the orientation of the carboxylic acid group relative to the pyridine ring. MD simulations can be employed to sample these different conformations and determine their relative populations in both solution and the solid state.

In solution, the molecule has more conformational freedom, and the simulations can reveal the most stable conformations and the energy barriers for interconversion between them. In the solid state, the conformational landscape is more restricted due to crystal packing forces. Simulations based on the crystal structure can provide insights into the local dynamics and disorder within the crystal lattice.

Advanced Spectroscopic Characterization Techniques for 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about the vibrational modes of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303).

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For 4-Nitro-2-pyridinecarboxylic acid hydrate, the FT-IR spectrum is expected to exhibit characteristic peaks corresponding to its key structural features: the pyridine (B92270) ring, the carboxylic acid group, the nitro group, and the water of hydration.

Key Expected FT-IR Absorption Bands:

O-H Stretching: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid dimer and the water molecule. The presence of strong hydrogen bonding contributes to the broadening of this peak.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear around 3100-3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is predicted to be in the range of 1720-1680 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹.

C=N and C=C Stretching (Pyridine Ring): Vibrations associated with the C=N and C=C bonds of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

O-H Bending: The bending vibration of the water of hydration is likely to appear around 1640-1630 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid & Water | O-H Stretch | 3500-2500 (broad) |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| Carboxylic Acid | C=O Stretch | 1720-1680 |

| Water of Hydration | O-H Bend | 1640-1630 |

| Pyridine Ring | C=N, C=C Stretch | 1600-1400 |

| Nitro Group | N-O Asymmetric Stretch | 1550-1500 |

| Nitro Group | N-O Symmetric Stretch | 1355-1315 |

Raman Spectroscopy for Molecular Vibrations and Crystal Lattices

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR spectroscopy.

In the analysis of this compound, Raman spectroscopy can provide detailed information about the vibrations of the pyridine ring and the nitro group.

Key Expected Raman Shifts: